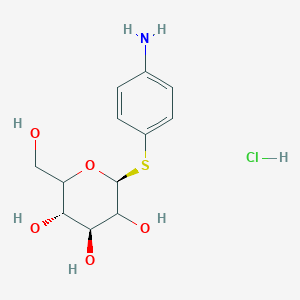

Clorhidrato de 4-Aminofenil beta-D-tiomanopiranósido

Descripción general

Descripción

Aplicaciones Científicas De Investigación

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies involving enzyme-substrate interactions and protein labeling.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the production of specialized chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride typically involves the reaction of 4-aminophenol with beta-D-thiomannopyranoside under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to ensure consistent quality and yield. The final product is then purified through crystallization or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and chlorine are used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated aromatic compounds.

Mecanismo De Acción

The mechanism of action of 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved include signal transduction and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Aminophenyl beta-D-glucopyranoside

- 4-Aminophenyl beta-D-galactopyranoside

- 4-Aminophenyl beta-D-xylopyranoside

Uniqueness

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride is unique due to its specific structural features, such as the thiomannopyranoside moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications where other similar compounds may not be as effective .

Actividad Biológica

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride (CAS No. 210049-19-7) is a synthetic compound with diverse applications in biological and chemical research. It is primarily used as a reagent in organic synthesis, enzyme-substrate interaction studies, and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride is largely attributed to its ability to interact with specific enzymes and proteins. The compound can bind to molecular targets, influencing their activity through:

- Hydrogen bonding

- Hydrophobic interactions

- Electrostatic forces

These interactions can modulate various biochemical pathways, including signal transduction and metabolic processes, which are crucial in both normal physiology and pathological conditions.

Enzyme Interactions

Research indicates that 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride serves as a substrate for various glycosidases, facilitating the study of enzyme kinetics and mechanisms. For instance, it has been employed to investigate the activity of β-D-mannosidase, contributing to our understanding of carbohydrate metabolism.

Therapeutic Potential

Studies have explored the potential of this compound in drug delivery systems. Its structural characteristics allow it to traverse biological barriers effectively. For example, it has been utilized in developing dual-targeting liposomes for delivering anticancer drugs across the blood-brain barrier (BBB), enhancing therapeutic efficacy against brain tumors .

Case Studies

- Drug Delivery Systems : A study demonstrated that liposomes modified with 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride significantly improved the delivery of docetaxel to brain tissues. The modification facilitated enhanced cellular uptake and cytotoxicity against glioma cells .

- Enzyme Activity Assays : In enzyme assays, this compound was used as a substrate for β-D-mannosidase, allowing researchers to measure enzymatic activity through spectrophotometric methods. The results indicated a strong correlation between substrate concentration and enzyme activity, affirming its utility in biochemical assays .

Comparative Analysis

To understand the unique properties of 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Primary Use |

|---|---|---|

| 4-Aminophenyl beta-D-glucopyranoside | Similar glycosylation agent | Enzyme studies |

| 4-Aminophenyl beta-D-galactopyranoside | Glycosylation agent | Biochemical assays |

| 4-Aminophenyl beta-D-xylopyranoside | Glycosylation agent | Enzyme kinetics |

Uniqueness : The thiomannopyranoside moiety in 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride offers distinct chemical properties that enhance its effectiveness in specialized applications compared to other glycosides.

Propiedades

IUPAC Name |

(2S,4S,5S)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H/t8?,9-,10+,11?,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAFWLFFBCRHQI-UPNMXHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675602 | |

| Record name | 4-Aminophenyl 1-thio-beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210049-19-7 | |

| Record name | 4-Aminophenyl 1-thio-beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.